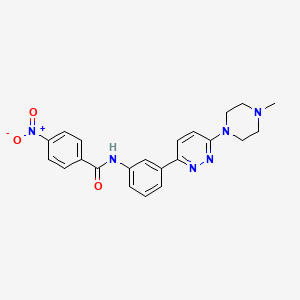

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPDJMPZAYEXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with 4-methylpiperazine under controlled conditions.

Coupling with the phenyl ring: The pyridazinyl intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.

Introduction of the nitrobenzamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine/Pyrimidine Cores

CAF045 (N-(4-(4-Methylpiperazin-1-yl)phenyl)-4-(pyrazolo-[1,5-b]pyridazin-3-yl)pyrimidin-2-amine)

- Structure : Features a pyrazolo-pyridazine fused ring system linked to a pyrimidine and a 4-methylpiperazinylphenyl group.

- Activity: Inhibits serine/threonine kinase Stk1, with reported IC₅₀ values in the nanomolar range .

- Key Differences : Replaces the nitrobenzamide group with a pyrimidin-2-amine, reducing steric bulk but maintaining kinase affinity.

GZD824 (HQP1351)

- Structure : Contains a pyrido[2,3-d]pyridazine core with an ethynyl linkage to a benzamide bearing a 4-methylpiperazinylmethyl group .

- Activity : Third-generation ABL inhibitor with efficacy against resistant mutations (e.g., T315I).

- Key Differences : The ethynyl spacer and trifluoromethyl group enhance hydrophobic interactions, contrasting with the nitro group in the target compound.

Kinase Inhibitors with Imidazo-Pyridazine Motifs

Ponatinib

- Structure : Imidazo[1,2-b]pyridazine core with a trifluoromethylphenyl and 4-methylpiperazinylmethyl substituent .

- Activity : Pan-FGFR inhibitor with broad-spectrum activity against ABL mutants.

- Key Differences : The trifluoromethyl group improves metabolic stability compared to the nitro group in the target compound .

CT-721

Benzamide Derivatives with 4-Methylpiperazine

N-(4-Methyl-3-((4-methylpyridin-2-yl)amino)phenyl)-4-((4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methyl)benzamide

- Structure : Benzamide with a trimethoxybenzyl-piperazine tail .

- Activity : Anticandidate with moderate kinase inhibition; the trimethoxy group enhances solubility but reduces potency compared to nitro-substituted analogs .

Imatinib Meta-methyl-piperazine Impurity

Comparative Data Table

Key Findings and Insights

Pyridazine-based cores (e.g., CAF045, GZD824) show broader kinase inhibition compared to imidazo-pyridazines (e.g., Ponatinib), suggesting scaffold-dependent target specificity .

Synthetic Considerations :

- The nitro group necessitates careful handling during synthesis (e.g., avoiding reduction) compared to more stable substituents like methylpiperazine .

Therapeutic Potential: While the target compound’s exact biological target remains uncharacterized, its structural similarity to ABL/FGFR inhibitors (e.g., GZD824, CT-721) positions it as a candidate for oncology drug development .

Biological Activity

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound notable for its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a nitrobenzamide group, which contribute to its interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can be represented as follows:

The biological activity of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide primarily involves its interaction with specific enzymes and receptors in biological pathways. The compound is believed to exert its effects through:

- Enzyme Inhibition : The nitrobenzamide moiety can interact with active sites of enzymes, leading to inhibition of enzymatic activity.

- Receptor Modulation : The piperazine group may facilitate binding to various receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing piperazine and pyridazine rings can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .

Anticancer Potential

Several studies have highlighted the potential anticancer properties of compounds related to this structure. For example, the inhibition of specific kinases involved in cancer cell proliferation has been observed. The compound's ability to inhibit kinases like PfGSK3 and PfPK6 could provide a therapeutic avenue for treating malignancies .

Neuroprotective Effects

The piperazine moiety has been associated with neuroprotective effects in various studies. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide may also possess neuroprotective properties .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of related compounds. For instance, a study evaluating the inhibition of PfGSK3 demonstrated that certain analogues exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against malaria parasites .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 23d | 172 | PfGSK3 |

| 23e | 97 | PfPK6 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. Modifications to the piperazine and pyridazine components can significantly alter potency and selectivity towards specific targets. Research has indicated that small changes in these groups can lead to substantial differences in biological efficacy .

Q & A

Advanced Research Question

- Enzyme inhibition assays : Use recombinant kinases (e.g., Bcr-Abl, EGFR) with ATP-competitive ELISA to measure IC₅₀ .

- Cell viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., K562 leukemia) to assess cytotoxicity .

Addressing contradictions :

How can computational modeling integrate with crystallographic data to elucidate the compound’s binding mode?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding poses using published kinase structures (PDB: 1IEP) .

- SHELX-refined crystallography : Resolve protein-ligand interactions (e.g., hydrogen bonds with Asp381 in Bcr-Abl) .

Combined approaches identify critical residues (e.g., gatekeeper mutations) that confer resistance, guiding analog design .

What SAR strategies optimize the pharmacokinetic profile while maintaining target potency?

Advanced Research Question

- Piperazine modifications : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility without compromising kinase binding .

- Nitro replacement : Test cyano or sulfonamide groups to reduce metabolic instability while retaining electron-withdrawing effects .

- In vitro ADME : Assess hepatic microsomal stability (t₁/₂ >60 min) and plasma protein binding (<90%) for lead prioritization .

How should discrepancies in IC₅₀ values across independent studies be methodologically resolved?

Advanced Research Question

- Standardized protocols : Use reference inhibitors (e.g., imatinib for Bcr-Abl) as internal controls .

- Dose-response curves : Ensure 10-point dilutions (1 nM–100 µM) for robust Hill slope calculation .

- Data normalization : Express activity as % inhibition relative to vehicle/DMSO controls to minimize plate-to-plate variability .

How does X-ray crystallography using SHELX resolve structural ambiguities observed in NMR data?

Advanced Research Question

SHELXL refines crystallographic models by:

- Electron density mapping : Resolves positional disorder in the 4-methylpiperazine group .

- Twinning correction : Addresses pseudo-symmetry in crystals caused by nitro group planarization .

Comparisons with NMR NOESY data validate solution-state conformations, ensuring structural consistency across techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.